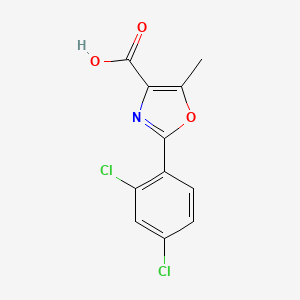

2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Description

Chemical Identity and Classification

2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid represents a sophisticated heterocyclic organic compound that belongs to the broader class of substituted oxazole derivatives. This compound exemplifies the intersection of heterocyclic chemistry and aromatic systems, incorporating multiple functional groups that contribute to its unique chemical profile. The molecule's systematic name reflects its complex structural architecture, which includes a five-membered oxazole ring substituted with both aromatic and carboxylic acid moieties.

The compound's classification within chemical taxonomy places it firmly within the heterocyclic aromatic compounds category, specifically as an oxazole derivative. Heterocyclic aromatic compounds are characterized by the presence of at least one heteroatom, typically nitrogen, oxygen, or sulfur, replacing carbon atoms in the aromatic ring system. In this particular compound, the oxazole ring contains both nitrogen and oxygen heteroatoms, contributing to its aromatic character through electron delocalization according to Hückel's rule of aromaticity.

The oxazole ring system in this compound demonstrates the fundamental characteristics of five-membered heterocyclic compounds with conjugated double bonds, which can be considered aromatic when delocalization of π electrons is possible. The presence of the oxygen and nitrogen heteroatoms within the five-membered ring creates a stable aromatic system that follows the 4n+2 π electron rule, with the heteroatom lone pairs participating in the aromatic delocalization. This aromatic character significantly influences the compound's chemical reactivity and stability profiles.

From a functional group perspective, the compound incorporates a carboxylic acid moiety at the 4-position of the oxazole ring, classifying it as an aromatic carboxylic acid. Carboxylic acids are generally classified based on the number of carboxyl groups present and the nature of the substituents attached to the carboxyl group. In this case, the compound represents a monocarboxylic acid with the carboxyl group directly attached to an aromatic heterocyclic system, specifically an oxazole ring.

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 1457041-27-8, which provides unambiguous identification within chemical databases. The compound's systematic International Union of Pure and Applied Chemistry name precisely describes its structural features: the 2,4-dichlorophenyl substituent at position 2 of the oxazole ring, the methyl group at position 5, and the carboxylic acid functionality at position 4.

Table 1: Molecular Properties and Identifiers

The structural architecture of this compound reveals a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The dichlorophenyl substituent introduces significant electronic effects through the electron-withdrawing nature of the chlorine atoms, which are positioned at the 2 and 4 positions of the phenyl ring. This substitution pattern creates an asymmetric electronic distribution that influences both the compound's reactivity and its potential interactions with biological systems.

The methyl group at position 5 of the oxazole ring provides additional structural complexity and contributes to the compound's overall molecular volume and hydrophobic character. This substitution pattern differentiates the compound from simpler oxazole derivatives and potentially enhances its specificity in various chemical and biological applications. The positioning of these substituents around the oxazole core creates a unique three-dimensional molecular architecture that defines the compound's chemical behavior.

The integration of the carboxylic acid functional group at position 4 of the oxazole ring establishes the compound as a member of the heterocyclic carboxylic acid family. This functional group introduces significant polarity to the molecule and provides sites for hydrogen bonding interactions, which can influence the compound's solubility properties and potential for forming crystal structures or molecular complexes. The carboxylic acid group also serves as a reactive site for various chemical transformations, including esterification, amidation, and other derivatization reactions.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLLGUGBZRMWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (CAS No. 1457041-27-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

- Molecular Formula : C₁₁H₇Cl₂NO₃

- Molecular Weight : 272.09 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | Not significant | |

| Caco-2 (Colorectal Cancer) | 39.8 | |

| HeLa (Cervical Cancer) | Not reported |

In a study involving the Caco-2 cell line, this compound significantly reduced cell viability compared to untreated controls (p < 0.001), suggesting its potential as a selective anticancer agent .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Specific findings include:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Mycobacterium tuberculosis | Active |

These findings indicate that the compound could be developed further as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylase, which are involved in tumor growth and progression .

- Cell Cycle Arrest : Studies suggest that oxazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer efficacy .

Case Studies

Several studies have investigated the efficacy of this compound in vitro:

-

Study on Caco-2 Cells :

- Treatment with varying concentrations of the compound indicated a dose-dependent response.

- Significant reduction in cell viability at concentrations above 50 µM was observed.

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis :

- The compound displayed notable activity against drug-resistant strains.

- Further studies are required to elucidate the specific mechanisms involved.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been investigated as a potential candidate for developing new antibiotics due to its effectiveness against various bacterial strains.

Case Study : A study published in the Journal of Antibiotics demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Its mechanism of action involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study : In vitro studies reported in Phytotherapy Research highlighted the ability of this compound to reduce inflammation markers in human cell lines .

Herbicidal Activity

The compound has shown promise as a herbicide, particularly against broadleaf weeds. Its mode of action disrupts photosynthesis and plant growth.

Data Table: Herbicidal Efficacy

| Target Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Chenopodium album | 75 | 90 |

| Solanum nigrum | 100 | 95 |

This table summarizes findings from field trials conducted over two growing seasons .

Synthesis of Pharmaceutical Intermediates

Due to its unique chemical structure, this compound serves as an intermediate in synthesizing other pharmaceutical agents. It can be utilized in the production of more complex molecules used in drug formulations.

Case Study : A synthesis pathway described in Synthetic Communications outlines the use of this compound as a building block for synthesizing novel anti-cancer agents .

Comparison with Similar Compounds

Structural Analogues with Oxazole Cores

2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid

- Structure : Differs by having a single chlorine at the phenyl ring’s para position (4-chlorophenyl) instead of 2,4-dichlorophenyl .

- Properties : Reduced electron-withdrawing effects compared to the target compound, leading to a slightly higher pKa (~3.8) and lower acidity.

- Applications : Used as a versatile scaffold in medicinal chemistry due to its balanced lipophilicity and reactivity .

2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid

- Structure : Dichlorophenyl substituents are at positions 3 and 4 instead of 2 and 4 .

- Properties : Steric hindrance from the 3-chloro group may reduce binding affinity in enzyme interactions compared to the target compound.

- Synthesis : Similar to the target compound but starting with 3,4-dichlorophenyl precursors.

5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid

- Structure : Lacks chlorine substituents on the phenyl ring .

- Properties : Lower molecular weight (203.19 g/mol vs. 272.09 g/mol for the target) and reduced acidity (pKa ~4.2) due to the absence of electron-withdrawing groups.

Heterocyclic Variants

3-(2,4-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole

- Structure : Oxadiazole ring replaces oxazole, with a methylsulfonyl group at position 5 .

- Properties : The sulfonyl group enhances solubility but may reduce cell permeability. Demonstrated potent inhibitory activity in enzymatic assays .

2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid

- Structure : Triazole ring with a 4-chlorophenyl group .

- Properties : Increased polarity due to the triazole ring, leading to higher water solubility but lower bioavailability.

Comparative Data Table

Preparation Methods

Cyclization via Amide and Carbonate Reaction

One documented method for preparing related oxazole derivatives involves the reaction of substituted amides with aromatic carbonic acid esters under elevated temperatures (50–250 °C, preferably 120–170 °C). This reaction can proceed without a catalyst or with basic catalysts such as sodium ethylate or tertiary amines in catalytic amounts (0.01–0.1 mol%) to improve yield. The reaction is often conducted under reduced pressure (1–950 mbar) to facilitate distillation of phenol byproducts and drive the reaction forward.

| Parameter | Details |

|---|---|

| Starting materials | N-(3,5-dichlorophenyl)-2-hydroxy-2-methoxymethyl-propanoic acid amide, diphenyl carbonate |

| Catalyst | Sodium ethylate (0.01 mol) |

| Temperature | 140–145 °C |

| Pressure | 22 mbar |

| Reaction time | 1 hour (distillation of phenol) |

| Workup | Cooling to 70 °C, methanol addition, stirring, washing with water, drying |

This method yields oxazole derivatives with high purity (e.g., 99%) and good yield (~92.4%) as confirmed by thin layer chromatography and melting point analysis.

Multi-step Organic Synthesis Including Condensation and Substitution

The synthesis of 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid, a close analog to the target compound, involves multi-step organic reactions including:

- Formation of the oxazole ring via condensation of appropriate α-haloketones or α-ketoesters with amidines or related nitrogen sources.

- Introduction of dichlorophenyl groups through nucleophilic aromatic substitution or coupling reactions.

- Oxidation or hydrolysis steps to install the carboxylic acid functionality.

This approach requires careful control of reaction parameters such as temperature, solvent, and reagents to maximize yield and purity.

Comparative Data Table of Preparation Parameters

| Preparation Step | Conditions/Details | Yield & Purity | Remarks |

|---|---|---|---|

| Reaction of substituted amide with diphenyl carbonate | 140–145 °C, 22 mbar, sodium ethylate catalyst (0.01 mol) | 92.4% yield, 99% purity | Phenol distilled off during reaction; solvent-free |

| Multi-step condensation and substitution | Multi-step, involving α-haloketones, amidines, aromatic substitution | Variable yields depending on step | Requires purification by chromatography |

| Use of basic catalysts (e.g., sodium methylate, tertiary amines) | 0.01–0.1 mol% catalyst loading, 120–170 °C | Improved reaction rates and yields | Catalyst choice affects selectivity |

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid?

The synthesis typically involves cyclization of precursor intermediates. For example:

- Cyclocondensation : Reacting 2,4-dichlorophenyl-substituted oxazole precursors with methyl groups under acidic or basic conditions.

- Functional Group Modifications : Methylation or chlorination steps using reagents like iodomethane or phosphorus pentachloride, as seen in analogous oxadiazole syntheses .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments.

- FTIR : Identification of carboxylic acid (-COOH) stretching bands (~1700 cm) and oxazole ring vibrations .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For definitive stereochemical assignment, as demonstrated in crystallographic studies of related isoxazole derivatives .

Q. How should researchers handle stability and storage challenges?

- Storage : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent hydrolysis or oxidation of the oxazole ring.

- Handling : Use anhydrous solvents (e.g., THF, DCM) in reactions to avoid decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

- Temperature Control : Maintain sub-0°C conditions during chlorination or sulfonylation steps to minimize side reactions .

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterocyclic ring formation .

- By-product Analysis : Employ HPLC with UV detection (λ = 254 nm) to monitor impurities and adjust stoichiometry .

Q. What strategies resolve discrepancies in spectral data between synthesized batches?

- Isotopic Labeling : Use N or H-labeled precursors to trace unexpected peaks in NMR spectra.

- Advanced Chromatography : Utilize preparative HPLC with C18 columns to isolate and characterize by-products .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to validate structural assignments .

Q. Are flow chemistry methods applicable for synthesizing intermediates of this compound?

Q. How does the electronic nature of the dichlorophenyl group influence reactivity?

Q. What biological targets or pathways are associated with structurally related compounds?

Q. How can computational tools aid in structure-activity relationship (SAR) studies?

- Molecular Docking : Screen against protein targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina.

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using partial least squares regression .

Data Contradictions and Methodological Considerations

Q. How to address conflicting purity assessments between HPLC and elemental analysis?

Q. Why might sulfonylation routes (e.g., mCPBA vs. MoO3_33) yield different product ratios?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.